(2-Isobutoxymethylethoxy)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isobutoxymethylethoxy)propanol is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is primarily used as a solvent in various industrial applications. The compound is known for its excellent solvency properties, making it useful in formulations for coatings, inks, and cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxymethylethoxy)propanol typically involves the reaction of isobutylene oxide with methylethoxypropanol under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isobutoxymethylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Isobutoxymethylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry.
Biology: The compound is employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: The compound is widely used in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.
Wirkmechanismus
The mechanism of action of (2-Isobutoxymethylethoxy)propanol involves its ability to dissolve various substances, thereby facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol: Another solvent with similar properties but different molecular structure.
2-Butanol: A secondary alcohol with comparable solvency but different reactivity.
Isobutanol: An isomer with similar applications but distinct physical and chemical properties.
Uniqueness
(2-Isobutoxymethylethoxy)propanol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
73467-19-3 |
---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-[3-(2-methylpropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2)9-13-8-4-7-12-6-3-5-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
COGHRCBIEAXLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.